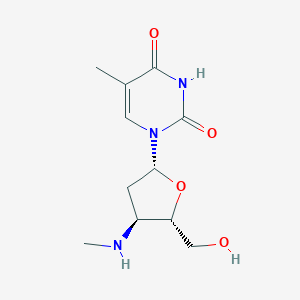
3'-Methylamino-2',3'-dideoxyribosylthymine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3'-Methylamino-2',3'-dideoxyribosylthymine (MADT) is a synthetic nucleoside analog that has been extensively studied due to its potential use in scientific research. This compound has unique properties that make it a valuable tool in the study of DNA replication and transcription.
Wirkmechanismus
3'-Methylamino-2',3'-dideoxyribosylthymine inhibits DNA polymerase by acting as a chain terminator. When incorporated into DNA during replication, 3'-Methylamino-2',3'-dideoxyribosylthymine lacks the 3'-hydroxyl group required for the formation of a phosphodiester bond with the next nucleotide. This results in the termination of DNA synthesis and inhibition of further replication.
Biochemische Und Physiologische Effekte
3'-Methylamino-2',3'-dideoxyribosylthymine has been shown to have minimal toxicity and does not affect cell viability or growth. However, it can cause DNA damage and induce apoptosis in cancer cells. 3'-Methylamino-2',3'-dideoxyribosylthymine has also been shown to induce mutagenesis and increase the frequency of base substitutions.
Vorteile Und Einschränkungen Für Laborexperimente
3'-Methylamino-2',3'-dideoxyribosylthymine has several advantages for use in lab experiments. It is a potent inhibitor of DNA polymerase and can be used to study DNA replication and transcription. It is also stable and can be easily incorporated into DNA. However, 3'-Methylamino-2',3'-dideoxyribosylthymine has limitations, including its potential mutagenic effects and the fact that it can only be incorporated into DNA during replication.
Zukünftige Richtungen
There are several future directions for the use of 3'-Methylamino-2',3'-dideoxyribosylthymine in scientific research. One potential application is the study of DNA repair mechanisms. 3'-Methylamino-2',3'-dideoxyribosylthymine can be used to induce DNA damage and study the cellular response to this damage. Another potential application is the development of 3'-Methylamino-2',3'-dideoxyribosylthymine-based therapeutics for the treatment of cancer. 3'-Methylamino-2',3'-dideoxyribosylthymine has been shown to induce apoptosis in cancer cells and could be used as a targeted therapy for certain types of cancer.
Conclusion
In conclusion, 3'-Methylamino-2',3'-dideoxyribosylthymine is a valuable tool for the study of DNA replication and transcription. Its ability to inhibit DNA polymerase has been extensively studied and has led to various applications in scientific research. While 3'-Methylamino-2',3'-dideoxyribosylthymine has limitations, its unique properties make it a promising compound for future research.
Synthesemethoden
The synthesis of 3'-Methylamino-2',3'-dideoxyribosylthymine involves several steps, starting with the protection of the 5'-hydroxyl group of thymidine with a tert-butyldimethylsilyl (TBDMS) group. The 3'-hydroxyl group is then protected with a benzoyl group. The methylamino group is introduced using methylamine and formaldehyde. The final step involves the removal of the benzoyl and TBDMS groups to yield 3'-Methylamino-2',3'-dideoxyribosylthymine.
Wissenschaftliche Forschungsanwendungen
3'-Methylamino-2',3'-dideoxyribosylthymine has been widely used in scientific research for its ability to inhibit DNA polymerase. This compound is specifically incorporated into DNA during replication, resulting in chain termination and inhibition of further DNA synthesis. This property has been exploited for various applications, including the study of DNA replication, transcription, and repair.
Eigenschaften
CAS-Nummer |
141039-00-1 |
|---|---|
Produktname |
3'-Methylamino-2',3'-dideoxyribosylthymine |
Molekularformel |
C11H17N3O4 |
Molekulargewicht |
255.27 g/mol |
IUPAC-Name |
1-[(2R,4S,5S)-5-(hydroxymethyl)-4-(methylamino)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H17N3O4/c1-6-4-14(11(17)13-10(6)16)9-3-7(12-2)8(5-15)18-9/h4,7-9,12,15H,3,5H2,1-2H3,(H,13,16,17)/t7-,8+,9+/m0/s1 |
InChI-Schlüssel |
LDZKBUFNIZADPS-DJLDLDEBSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)NC |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)NC |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)NC |
Andere CAS-Nummern |
141039-00-1 |
Synonyme |
3'-methylamino-2',3'-dideoxyribosylthymine ddT(3'NHMe) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



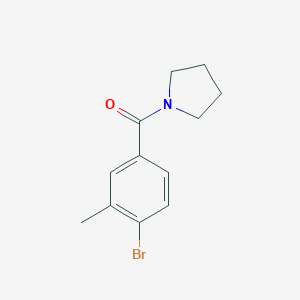
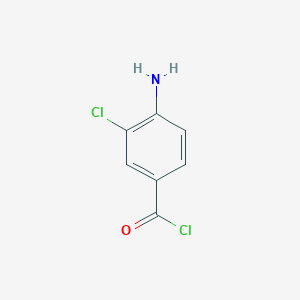
![9-(3,4-Dimethoxyphenyl)-6-(3-phenoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B137819.png)
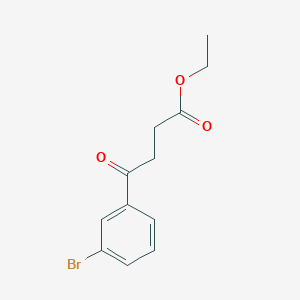
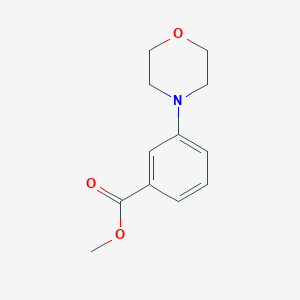
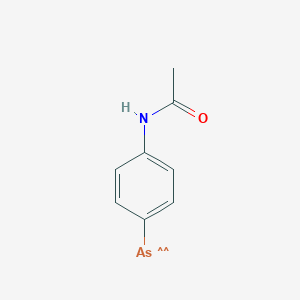
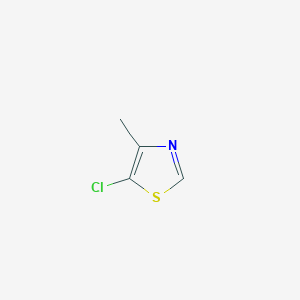
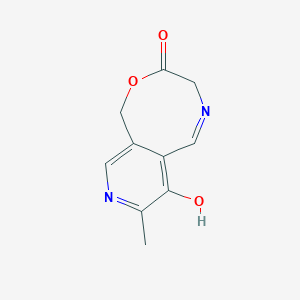

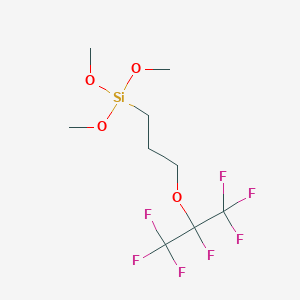
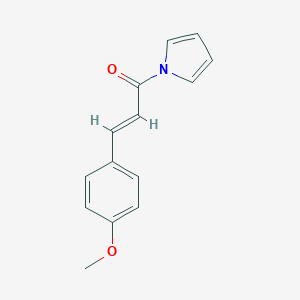

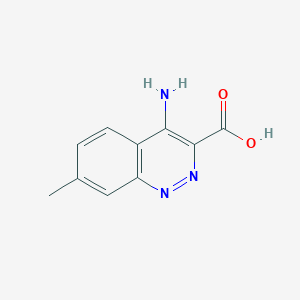
![1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-amino-2-(2,4-dimethylphenyl)-](/img/structure/B137852.png)